molecular formula C10H9ClN2O4 B14526441 2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate CAS No. 62604-03-9

2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate

Cat. No.: B14526441
CAS No.: 62604-03-9
M. Wt: 256.64 g/mol
InChI Key: KZBNPVLZYHRVHL-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloropropenyl group and a nitrophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 3-nitrophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroprop-2-en-1-yl phenyl carbamate
  • 2-Chloroprop-2-en-1-yl methyl carbamate
  • 2-Chloroprop-2-en-1-yl ethyl carbamate

Uniqueness

2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate is unique due to the presence of both a chloropropenyl group and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other carbamates .

Properties

CAS No.

62604-03-9

Molecular Formula

C10H9ClN2O4

Molecular Weight

256.64 g/mol

IUPAC Name

2-chloroprop-2-enyl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C10H9ClN2O4/c1-7(11)6-17-10(14)12-8-3-2-4-9(5-8)13(15)16/h2-5H,1,6H2,(H,12,14)

InChI Key

KZBNPVLZYHRVHL-UHFFFAOYSA-N

Canonical SMILES

C=C(COC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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